

An In-depth Technical Guide to 2,4,6-Trimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethyl-3-nitropyridine**

Cat. No.: **B1302504**

[Get Quote](#)

IUPAC Name: **2,4,6-Trimethyl-3-nitropyridine**

This technical guide provides a comprehensive overview of **2,4,6-trimethyl-3-nitropyridine**, including its chemical properties, a proposed synthesis protocol, and predicted characterization data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Data

2,4,6-Trimethyl-3-nitropyridine is a substituted pyridine derivative. The presence of three methyl groups and a nitro group on the pyridine ring influences its electronic and steric properties, making it a potentially interesting building block in medicinal chemistry and materials science. Quantitative data for this compound is summarized in the table below.

Property	Value	Source
Molecular Formula	$C_8H_{10}N_2O_2$	N/A
Molecular Weight	166.18 g/mol	N/A
Melting Point	35.6 °C	[1]
Boiling Point	229 °C	[1]
Density (Predicted)	$1.159 \pm 0.06 \text{ g/cm}^3$	[1]
pKa (Predicted)	3.29 ± 0.18	[1]
Storage Temperature	2-8 °C	[1]

Synthesis of 2,4,6-Trimethyl-3-nitropyridine

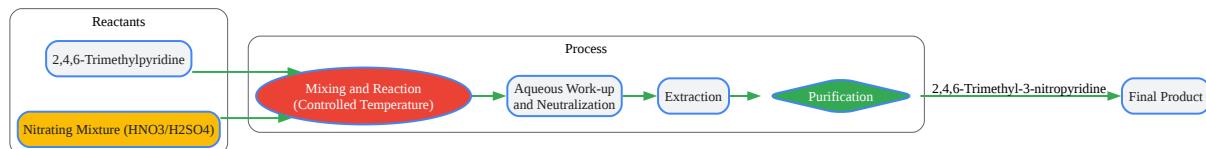
The primary route for the synthesis of **2,4,6-trimethyl-3-nitropyridine** is the electrophilic nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The methyl groups are activating and direct the incoming electrophile to the meta-positions (3 and 5). Due to steric hindrance from the flanking methyl groups at positions 2 and 6, the substitution is expected to occur at the 3-position.

Proposed Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine

This protocol is a generalized procedure based on established methods for the nitration of substituted pyridines.[\[2\]](#)[\[3\]](#) Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Materials:

- 2,4,6-Trimethylpyridine (2,4,6-collidine)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , >90%)
- Ice


- Sodium Carbonate (Na_2CO_3) or Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- **Addition of Substrate:** Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.
- **Formation of Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
- **Nitration Reaction:** Slowly add the nitrating mixture to the solution of 2,4,6-trimethylpyridine in sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for several hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with stirring.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold, dilute sodium hydroxide solution until the pH is neutral or slightly basic. This step should be performed in an ice bath to manage the heat generated.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
- **Drying and Evaporation:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield pure **2,4,6-trimethyl-3-nitropyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4,6-trimethyl-3-nitropyridine**.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2,4,6-trimethyl-3-nitropyridine**, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

Spectroscopy	Predicted Data
¹ H NMR	The single aromatic proton at the 5-position is expected to appear as a singlet. The chemical shifts of the three methyl groups will be distinct, with the methyl group at the 4-position likely being the most downfield due to the electronic effects of the adjacent nitro group.
¹³ C NMR	Eight distinct carbon signals are expected. The carbon bearing the nitro group (C3) will be significantly deshielded. The chemical shifts of the methyl carbons will also be distinct.
IR Spectroscopy	Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1520-1560 cm ⁻¹ and 1340-1370 cm ⁻¹ , respectively. C-H stretching of the aromatic ring and methyl groups will be observed around 2900-3100 cm ⁻¹ . Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 166.18. Fragmentation patterns may include the loss of the nitro group (NO ₂) and successive loss of methyl radicals.

Reactivity and Potential Applications

The chemical reactivity of **2,4,6-trimethyl-3-nitropyridine** is dictated by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group.

- Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic substitution, although the presence of three activating methyl groups might make this less favorable compared to pyridines with multiple nitro groups.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2,4,6-trimethylpyridin-3-amine. This amino-substituted collidine could be a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.
- Reactions of the Methyl Groups: The methyl groups, particularly the one at the 4-position, may be susceptible to oxidation or condensation reactions under certain conditions.

Given the diverse biological activities reported for other nitropyridine derivatives, **2,4,6-trimethyl-3-nitropyridine** could be a valuable scaffold for the development of new therapeutic agents.^{[4][5]} Its utility in materials science as a ligand or building block for functional materials also warrants investigation.

Conclusion

This technical guide provides a foundational understanding of **2,4,6-trimethyl-3-nitropyridine**. While a detailed experimental protocol and comprehensive spectroscopic data are not yet widely available in the literature, the information presented here, including a proposed synthetic route and predicted analytical data, serves as a valuable resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trimethyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302504#2-4-6-trimethyl-3-nitropyridine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com